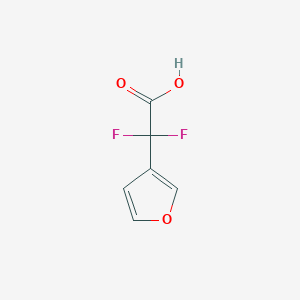

2,2-Difluoro-2-(furan-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2O3 |

|---|---|

Molecular Weight |

162.09 g/mol |

IUPAC Name |

2,2-difluoro-2-(furan-3-yl)acetic acid |

InChI |

InChI=1S/C6H4F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h1-3H,(H,9,10) |

InChI Key |

SSVMSRWFVJNJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(C(=O)O)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 Furan 3 Yl Acetic Acid and Its Derivatives

Strategic Approaches to Introduce the 2,2-Difluoroacetic Acid Moiety

The introduction of the gem-difluoroacetic acid group is a critical step in the synthesis of the target molecule. This structural motif significantly influences the compound's physicochemical and biological properties. Modern synthetic chemistry offers a variety of powerful techniques to construct this moiety, ranging from direct fluorination to the use of specialized fluorinated building blocks.

Development of Fluorination Protocols: Electrophilic, Nucleophilic, and Radical Fluorination for Difluoroacetic Acid Derivatives

Direct fluorination methods provide a route to difluoroacetic acid derivatives by introducing fluorine atoms into a pre-existing molecular framework. These methods are broadly categorized based on the nature of the fluorinating species.

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+"). Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed. For instance, silver-catalyzed decarboxylative fluorinations of aliphatic carboxylic acids have been achieved using a combination of AgNO₃ and Selectfluor®, proceeding through a proposed catalytic cycle involving Ag(I), Ag(II), and Ag(III) species. nih.gov While powerful, these methods require careful substrate design to ensure regioselectivity at the α-carbon.

Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion source, such as an alkali metal fluoride. A classic example is the Swarts reaction, which uses antimony fluorides to replace chlorine or bromine atoms with fluorine. cas.cn This strategy is effective for preparing α,α-difluoro compounds from corresponding α,α-dichloro or α,α-dibromo precursors. The synthesis of difluoroacetic acid itself can be achieved by fluorinating dichloroacetic acid with potassium fluoride. chemicalbook.com

Radical Fluorination: Radical-based methods have emerged as a versatile tool for C-F bond formation. One strategy involves the generation of an alkyl radical, which is then trapped by a fluorine atom transfer reagent. For example, the decomposition of diacyl peroxides or tert-butyl peroxyacids can generate organic radicals, which subsequently react with N-fluorobenzenesulfonimide (NFSI) to yield the corresponding alkyl fluorides. nih.gov These reactions often exhibit broad functional group tolerance. nih.gov Decarboxylative fluorination, which can proceed via radical intermediates, represents another important pathway where a carboxylic acid is converted into an alkyl fluoride. nih.gov

Utilization of Difluorocarbene Precursors and Related Reagents in Carbon-Carbon Bond Formation

Difluorocarbene (:CF₂), a highly reactive intermediate, is a cornerstone in organofluorine chemistry for installing the difluoromethylene (-CF₂-) unit. numberanalytics.comresearchgate.net Its utility lies in its ability to engage in various carbon-carbon bond-forming reactions.

The generation of difluorocarbene can be achieved from a variety of precursors under different conditions, including thermal decomposition, photochemical activation, or base-induced elimination. numberanalytics.com The choice of precursor and generation method is crucial for controlling the reactivity and ensuring compatibility with other functional groups in the substrate.

Table 1: Common Precursors and Methods for Difluorocarbene Generation

| Precursor | Generation Method | Advantages | Disadvantages |

|---|---|---|---|

| Chlorodifluoromethane (HCClF₂) | Base-induced elimination | Inexpensive, readily available | Gaseous reagent, ozone-depleting potential |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Thermal or fluoride-initiated decomposition | Mild conditions, versatile | Relatively expensive, generates gaseous byproducts |

| (Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) | Halide-initiated decomposition | Mild conditions, convenient for large scale | Requires initiator, silicon-based byproduct |

| Diethyl bromodifluoromethylphosphonate | Base-induced P-C bond cleavage | Mild conditions, environmentally benign | Phosphonate reagent |

Once generated, difluorocarbene can react with a nucleophile and an electrophile in a sequential manner, effectively acting as a bipolar CF₂ synthon. nih.gov A powerful strategy involves the insertion of difluorocarbene into a carbon-metal bond, such as a carbon-zinc bond. nih.gov The resulting fluorinated organozinc species is a versatile intermediate that can be coupled with various carbon-centered electrophiles, establishing a new C-CF₂ bond. nih.gov This approach provides a pathway to assemble gem-difluorinated molecules from three separate components, offering significant synthetic flexibility. nih.gov

Multicomponent Reaction Strategies for α-Position Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to building molecular complexity. nih.govdigitellinc.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

For the synthesis of 2,2-Difluoro-2-(furan-3-yl)acetic acid, MCRs could potentially be employed to construct the C-C bond between the furan (B31954) ring and the α-carbon of the difluoroacetic acid moiety. While direct examples for this specific target are not prevalent, the principles of MCRs in α-functionalization are well-established. For instance, the Strecker reaction, the first documented MCR, combines an aldehyde, an amine, and a cyanide source to produce α-amino nitriles. nih.gov Similarly, the Ugi four-component reaction (U-4CR) is a powerful tool for synthesizing α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

Recent advancements have expanded the scope of MCRs to include radical-mediated processes. A zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed for the synthesis of α-branched amines, which utilizes carboxylic acid derivatives as alkyl donors. nih.govacs.org Adapting such strategies, one could envision a convergent synthesis where a furan-3-yl precursor, a difluoroacetate (B1230586) equivalent, and a third component are brought together to construct the desired scaffold in a single, efficient step.

Functionalization of the Furan-3-yl Scaffold

The furan ring is a common motif in natural products and pharmaceuticals, but its regioselective functionalization can be challenging. sci-hub.boxresearchgate.net The inherent reactivity of furan favors electrophilic substitution at the C-2 and C-5 positions. Therefore, installing a substituent at the C-3 position requires specialized strategies that can override this natural preference.

Regioselective Derivatization of the Furan Ring System at C-3

Achieving regiocontrol in the functionalization of the furan ring is paramount for the synthesis of 3-substituted derivatives. Several methods have been developed to direct reactions specifically to the C-3 position.

Directed Ortho Metalation (DoM): This strategy utilizes a directing group (DG) on the furan ring, typically at the 2- or 4-position, to guide deprotonation by a strong base (e.g., n-butyllithium) to the adjacent C-3 position. sci-hub.box The resulting organolithium species can then be trapped with a suitable electrophile. Common directing groups include amides, oxazolines, and imidazolidines. sci-hub.box

Halogen-Metal Exchange: Starting with a 3-bromofuran, a lithium-bromine exchange can be selectively performed using an organolithium reagent, providing a direct route to a 3-lithiated furan. This intermediate is then ready to react with an electrophile to introduce the desired functionality.

C-H Activation: Direct C-H functionalization has emerged as a powerful and atom-economical method for forming C-C and C-heteroatom bonds. chemistryviews.org By using a transition metal catalyst and a directing group, a C-H bond at the C-3 position can be selectively activated and coupled with a reaction partner. For example, researchers have developed a method for the C-3 silylation of furfural (B47365) derivatives by installing a temporary imine directing group, which facilitates an iridium-catalyzed C-H activation. chemistryviews.org The resulting C-Si bond serves as a versatile handle for subsequent transformations, including arylations and alkylations. chemistryviews.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Furan C-3

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. tcichemicals.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. researchgate.netmdpi.com

To functionalize the furan C-3 position, a 3-halofuran can be coupled with a suitable organometallic partner (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling, or organozinc reagents in Negishi coupling). researchgate.net Conversely, a 3-furanyl organometallic species can be reacted with an organic halide.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Furan Functionalization

| Reaction Type | Catalyst System (Example) | Coupling Partners | Key Feature |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | 3-Furanylboronic acid + Organic Halide | Broad functional group tolerance, commercially available reagents |

| Stille Coupling | Pd(PPh₃)₄ | 3-Furanylstannane + Organic Halide | Tolerant of many functional groups, but tin reagents are toxic |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base | Furan derivative + Aryl Halide | Avoids pre-functionalization of the furan ring, high atom economy. mdpi.com |

| Rh(III)-Catalyzed Annulation | [RhCp*Cl₂]₂ | α,β-Unsaturated oxime + Aldehyde | Convergent synthesis of highly substituted furans via C-H activation. nih.gov |

More advanced strategies focus on direct C-H activation, which circumvents the need to pre-functionalize the furan ring with a halogen or metal. mdpi.com Palladium-based catalysts have been successfully employed for the direct arylation of furan heterocycles. mdpi.com Furthermore, rhodium(III)-catalyzed C-H functionalization has been utilized in annulation reactions to construct highly substituted furan rings from simple precursors, demonstrating the power of these modern methods in heterocyclic chemistry. researchgate.netnih.gov

Direct C-H Activation Methodologies for Furan Functionalization

The direct functionalization of a furan ring via C-H activation is a powerful tool for creating complex molecules from simple precursors. However, the inherent electronic properties of the furan ring present a significant regioselectivity challenge. The electron-rich nature of furan typically directs electrophilic or radical substitution to the C5 position (if C2 is substituted) or the C2/C5 positions in unsubstituted furan, due to the superior stabilization of the reaction intermediates. researchgate.net

Achieving functionalization at the C3 position, as required for the synthesis of this compound, necessitates specialized strategies that can override this natural reactivity. One of the most effective approaches involves the use of a directing group. This methodology utilizes a removable functional group temporarily installed on the furan precursor, which coordinates to a transition metal catalyst and directs the C-H activation to an adjacent, otherwise unreactive, position.

A notable example of this strategy is the ruthenium-catalyzed C3-H arylation of a furan derivative. researchgate.net In this approach, a directing group, such as an imidazole (B134444), is attached to the furan ring (e.g., at the C2 position via a carbonyl linker). The nitrogen atom of the imidazole directs the ruthenium catalyst to activate the adjacent C3-H bond, allowing for selective coupling with various partners. While this example demonstrates C-C bond formation, the principle can be extended to the installation of other functionalities that could serve as a precursor to the difluoroacetic acid moiety.

Palladium-catalyzed C-H activation has also been reported for synthesizing furan derivatives. rsc.orgresearchgate.net These methods often involve the coupling of cyclic 1,3-dicarbonyl compounds with alkenes, proceeding through a C-H activation/alkene insertion/annulation cascade to build the furan ring system itself. rsc.orgresearchgate.net While not a direct functionalization of a pre-existing furan, this highlights the utility of C-H activation in constructing complex furan-containing scaffolds.

The table below summarizes representative catalyst systems that have been employed for the C-H functionalization of heterocyclic compounds, which could be adapted for the specific challenge of C3 functionalization of furan.

| Catalyst System | Directing Group (DG) | Target Position | Reaction Type | Potential Applicability |

| Ruthenium (Ru) | Imidazole | C3 | Arylation | Directing C3 functionalization for subsequent conversion. researchgate.net |

| Palladium (Pd(OAc)₂) | N/A | N/A | Annulation | Construction of the furan ring with desired substitution. researchgate.net |

| Rhodium (Rh(III)) | Oxime | N/A | Annulation | Convergent synthesis of substituted furans via C-H activation. nih.gov |

Convergent Synthesis of this compound

A convergent synthesis, where complex fragments of the target molecule are prepared separately and then joined, is often more efficient for complex targets like this compound. This approach allows for the independent optimization of each reaction sequence before the crucial coupling step.

Precursor Selection and Optimization of Reaction Pathways

The selection of appropriate precursors is critical for a successful convergent synthesis. The strategy would logically involve the coupling of a furan-3-yl nucleophile or organometallic reagent with an electrophilic difluoroacetic acid synthon, or the inverse.

Pathway A: Furan-3-yl Nucleophile A key precursor would be a 3-metalated furan derivative (e.g., 3-lithiofuran or a 3-furyl boronic acid/ester). These can be generated from 3-halofurans. The coupling partner would be an electrophile containing the difluoroacetate group, such as ethyl iododifluoroacetate or ethyl bromodifluoroacetate. Optimization would focus on the conditions for the metal-halogen exchange or borylation and the subsequent cross-coupling reaction, screening catalysts, ligands, and solvents to maximize yield and minimize homocoupling of the furan precursor.

Pathway B: Furan-3-yl Electrophile Alternatively, a 3-halofuran could serve as the electrophile. The nucleophilic partner would be a difluoroenolate, generated from a suitable precursor like ethyl difluoroacetate using a strong base such as lithium diisopropylamide (LDA). This pathway's optimization would center on controlling the enolate formation and preventing side reactions.

The following table outlines potential precursor combinations for the convergent synthesis.

| Furan Precursor (Fragment A) | Difluoroacetate Precursor (Fragment B) | Coupling Reaction Type | Key Optimization Parameters |

| 3-Bromofuran | Ethyl Difluoroacetate + Base (e.g., LDA) | Nucleophilic Aromatic Substitution | Base strength, temperature, solvent polarity |

| Furan-3-boronic acid | Ethyl Iododifluoroacetate | Suzuki Cross-Coupling | Palladium catalyst, ligand, base, solvent system |

| 3-Lithiofuran (from 3-bromofuran) | Ethyl 2,2-difluoro-2-((fluorosulfonyl)oxy)acetate | Nucleophilic Acyl Substitution | Temperature control, reaction time, quenching conditions |

Chemo- and Regioselective Transformations for Carboxylic Acid Formation

The final step in the synthesis is typically the conversion of a carboxylic acid derivative, most commonly an ester, into the final carboxylic acid. This transformation must be performed with high chemo- and regioselectivity to avoid unwanted side reactions with the furan ring or other functional groups.

Standard ester hydrolysis using aqueous acid or base is the most common method. Basic hydrolysis (saponification) with reagents like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, is generally effective. However, the furan ring can be sensitive to strong acids, potentially leading to ring-opening or polymerization. Therefore, reaction conditions such as temperature and reaction time must be carefully controlled.

More advanced and milder methods are being developed, particularly chemoenzymatic strategies. rsc.org These approaches use enzymes, such as specific hydrolases or oxidases, to perform transformations under mild conditions (neutral pH, room temperature). For instance, a chemoenzymatic system could be designed to selectively hydrolyze the ester group of a precursor like ethyl 2,2-difluoro-2-(furan-3-yl)acetate without affecting the furan moiety. Such biocatalytic methods offer high selectivity and are part of a growing trend towards more sustainable chemical manufacturing. rsc.org

Another approach involves the regioselective synthesis of the furan ring itself with the acid functionality already in place or in a protected form. For example, copper-mediated decarboxylative annulation reactions can build substituted furan derivatives, offering a pathway to construct the core with the desired regiochemistry. nih.gov

Scalable Synthesis and Process Intensification Studies for Laboratory and Industrial Applications

Translating a laboratory-scale synthesis to an industrial process requires a focus on safety, efficiency, cost, and sustainability. Process intensification (PI) is a key concept in modern chemical engineering that aims to achieve these goals by developing novel equipment and techniques. mdpi.com For a multi-step synthesis of a fine chemical like this compound, PI offers significant advantages over traditional batch processing. cetjournal.it

A primary PI strategy is the transition from batch reactors to continuous flow systems. cetjournal.it Many reactions, particularly those involving highly reactive organometallic species or exothermic fluorination steps, are safer and more controllable in continuous flow reactors. These systems feature small reaction volumes, superior heat and mass transfer, and stable operating conditions, which minimizes the risk of thermal runaways and improves product consistency. mdpi.com

The table below outlines key PI strategies and their potential benefits for the synthesis of this compound.

| Process Intensification Strategy | Traditional Approach | Benefit for Synthesis |

| Continuous Flow Reactors | Large Batch Reactors | Enhanced safety, improved heat transfer, better control over exothermic reactions, higher consistency. cetjournal.it |

| Microreactors | Glass Flasks | Precise control of reaction parameters, rapid screening of conditions, reduced waste. mdpi.com |

| Reactive Distillation/Chromatography | Separate Reaction and Purification Steps | Combines multiple unit operations into one, increasing efficiency and reducing equipment footprint. mdpi.com |

| In-line Analytics (PAT) | Offline Sampling and Analysis | Real-time monitoring and control of the reaction, ensuring quality and optimizing yield. |

Chemical Reactivity and Transformation Chemistry of 2,2 Difluoro 2 Furan 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, enabling the use of 2,2-Difluoro-2-(furan-3-yl)acetic acid as a building block in the synthesis of more complex molecules.

Esterification, Amidation, and Anhydride (B1165640) Formation for Scaffold Building

Standard protocols for the conversion of carboxylic acids to esters, amides, and anhydrides are applicable to this compound. These transformations are fundamental in medicinal chemistry and materials science for the construction of diverse molecular scaffolds.

Esterification: The formation of esters from this compound can be readily achieved through Fischer esterification. masterorganicchemistry.comresearchgate.net This acid-catalyzed reaction with an alcohol typically provides good yields, with the equilibrium being driven towards the ester product by using an excess of the alcohol or by removal of water. masterorganicchemistry.com

Amidation: The synthesis of amides from this compound can be accomplished using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. fishersci.co.uk Alternatively, more modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed to achieve high yields of the corresponding amides under mild conditions. fishersci.co.uk

Anhydride Formation: Symmetric or mixed anhydrides of this compound can be prepared, although this is a less common transformation for scaffold building compared to esterification and amidation. Reaction of the corresponding acyl chloride with a carboxylate salt is a standard method for anhydride synthesis.

| Transformation | Typical Reagents | General Reaction Conditions |

|---|---|---|

| Esterification (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC, HATU) | Room temperature in a suitable solvent (e.g., DMF, DCM) |

| Anhydride Formation | Acyl chloride, Carboxylate | Anhydrous conditions |

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For aryldifluoroacetic acids, these reactions provide a route to introduce the difluoromethyl group into various molecular frameworks.

While specific examples for this compound are not documented, analogous transformations with other aryldifluoroacetic acids suggest its potential in this area. For instance, the silver-catalyzed decarboxylative homocoupling of potassium 2,2-difluoro-2-phenylacetate derivatives has been reported to yield 1,1,2,2-tetrafluoro-1,2-diarylethanes. nih.gov This suggests that under similar conditions, this compound could potentially undergo dimerization.

Furthermore, copper-catalyzed decarboxylative borylation of (hetero)aryl acids has been developed, which could be a viable strategy for converting this compound into a valuable difluoro(furan-3-yl)methylboronate ester. nih.gov Such an intermediate could then be used in subsequent cross-coupling reactions.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type |

|---|---|---|

| Homocoupling | AgNO₃, (NH₄)₂S₂O₈ | 1,2-Di(furan-3-yl)-1,1,2,2-tetrafluoroethane |

| Borylation | Copper catalyst, Boron source | 2,2-Difluoro-2-(furan-3-yl)ethylboronate ester |

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol or, with more difficulty, to the aldehyde. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.com The reaction generally proceeds to the alcohol without stopping at the aldehyde intermediate. chemguide.co.uk The reduction of difluoroacetic acid with LiAlH₄ has been shown to produce both 2,2-difluoroethanol (B47519) and difluoroacetaldehyde, with the ratio of products depending on the stoichiometry of the reducing agent. iu.edu By analogy, the reduction of this compound with LiAlH₄ would be expected to yield 2,2-difluoro-2-(furan-3-yl)ethanol.

Selective reduction to the aldehyde is more challenging but can sometimes be achieved using less reactive hydride reagents or by converting the carboxylic acid to a more easily reducible derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Transformations at the Difluorinated Carbon Center

The gem-difluoro group significantly influences the reactivity of the adjacent carbon atom.

Nucleophilic Substitution Reactions Involving Fluorine Atoms (if applicable)

Direct nucleophilic substitution of the fluorine atoms in this compound is generally not a feasible reaction pathway. The carbon-fluorine bond is strong, and fluoride (B91410) is a poor leaving group. Nucleophilic attack at an sp³-hybridized carbon bearing two fluorine atoms is electronically disfavored due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the transition state.

While nucleophilic aromatic substitution can occur on the furan (B31954) ring under certain conditions, particularly if activated by electron-withdrawing groups, this does not involve the difluorinated carbon center. wikipedia.orgmasterorganicchemistry.comlibretexts.org Based on the available literature for similar compounds, direct displacement of the fluorine atoms in this molecule by common nucleophiles is not an expected transformation.

Radical Reactions for Advanced Derivatization

Radical reactions offer a more promising avenue for the derivatization of the difluorinated carbon center. The generation of a radical at this position can be achieved through decarboxylation, which can then be trapped by a suitable radical acceptor.

Research on aryloxydifluoroacetic acids and arylthiodifluoroacetic acids has demonstrated that silver-catalyzed oxidative decarboxylation can generate the corresponding difluoromethyl radicals. researchgate.net These radicals can then participate in coupling reactions with heteroaromatic compounds. This suggests that a similar strategy could be applied to this compound to generate a 2,2-difluoro-2-(furan-3-yl)ethyl radical, which could then be used in various C-C or C-heteroatom bond-forming reactions.

Stereoselective Transformations at the Chiral Center

The α-carbon of the acetic acid group in this compound is not a chiral center, as it is bonded to two identical fluorine atoms. Consequently, stereoselective transformations at this position are not applicable.

Reactivity of the Furan Ring in the Presence of the Difluoroacetic Acid Group

The difluoroacetic acid substituent exerts a significant deactivating effect on the furan ring due to the strong electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group. This deactivation reduces the nucleophilicity of the furan ring, making it less susceptible to electrophilic attack compared to unsubstituted furan.

Table 1: Expected Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Substitution at C2 and C5 positions, requiring forcing conditions. |

| Halogenation | Br₂/FeBr₃ | Substitution at C2 and C5 positions, likely slower than furan. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Reaction is unlikely to proceed due to deactivation of the furan ring. |

Furan can act as a diene in Diels-Alder reactions. acs.org The reactivity of furan derivatives in these cycloadditions is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the furan ring generally decrease its reactivity as a diene. rsc.org Therefore, the 2,2-difluoroacetic acid group at the C3 position is anticipated to make the furan ring of this compound a less effective diene in Diels-Alder reactions. The reaction would likely require highly reactive dienophiles and elevated temperatures to proceed at a reasonable rate. rsc.org

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents. nih.govresearchgate.net The electron-withdrawing nature of the difluoroacetic acid group could potentially influence the stability of the furan ring. While electron-withdrawing groups can sometimes stabilize furan against acid-catalyzed polymerization, pharmaguideline.com the specific conditions leading to ring-opening of this compound would need to be experimentally determined. Oxidation of the furan ring can lead to the formation of 1,4-dicarbonyl compounds. researchgate.net

Utility as a Synthon in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it a potentially valuable building block, or synthon, for the synthesis of more complex molecules, particularly diverse heterocyclic scaffolds. acs.org

The furan moiety within this compound can serve as a precursor to other heterocyclic systems. For instance, furan derivatives are known to be converted into other heterocycles such as pyridines, pyridazines, and oxazoles through various synthetic transformations. The presence of the difluoroacetic acid group offers a handle for further functionalization or can be incorporated into the final target molecule to modulate its biological or physical properties. The difluoromethyl group is a common motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Transformation | Reagents | Resulting Heterocycle |

| Paal-Knorr Pyrrole Synthesis | Primary amine, heat | Substituted pyrrole |

| Ring transformation | Hydrazine | Substituted pyridazine |

| Cycloaddition/Rearrangement | Dienophile, followed by rearrangement | Substituted benzene (B151609) or other carbocycles |

Precursor for α-Fluorinated Amino Acids or Related Structural Analogs

The synthesis of α-fluorinated amino acids is a significant area of research in medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.gov While direct conversion of this compound to an α-amino acid has not been reported, several general methods for the synthesis of α-amino acids could potentially be adapted. libretexts.orglibretexts.org

One plausible, though speculative, approach could involve a multi-step sequence. For instance, the carboxylic acid could be converted to an appropriate leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. However, the presence of two fluorine atoms on the α-carbon would likely hinder a classical SN2 reaction.

A more viable, albeit challenging, strategy might involve the reductive amination of a corresponding α-keto acid. This would first require the conversion of the this compound to the corresponding α-keto acid, which is a non-trivial transformation.

Given the lack of direct precedent, the development of a synthetic route to α-amino acids from this compound would represent a novel area of research. The following table outlines a hypothetical reaction sequence based on established organic chemistry principles.

Hypothetical Transformation to an α-Amino Acid Analog

| Step | Reaction Type | Potential Reagents | Intermediate/Product | Challenges |

|---|---|---|---|---|

| 1 | Carboxylic Acid Activation | SOCl₂, Oxalyl chloride | Acyl Chloride | Potential for side reactions on the furan ring. |

| 2 | Azide Formation | NaN₃ | Acyl Azide | Handling of potentially explosive intermediates. |

| 3 | Curtius Rearrangement | Heat or light | Isocyanate | Requires careful control of reaction conditions. |

Cascade Reactions and One-Pot Synthetic Sequences

Cascade reactions and one-pot syntheses are highly efficient synthetic strategies that minimize waste and improve operational simplicity. 20.210.105 While no cascade reactions specifically involving this compound have been documented, the furan moiety is known to participate in such transformations. For example, cascade carbonylations of allenols with aryl iodides can produce 2-(furan-3-yl)acetates in a one-pot, multi-component reaction. nih.govrsc.org This demonstrates the feasibility of constructing substituted furan-3-yl systems through cascade processes.

The difluoroacetic acid moiety can also be involved in one-pot syntheses. For instance, N-difluoromethyl-2-pyridone derivatives have been synthesized in a one-pot reaction using sodium chlorodifluoroacetate as a difluorocarbene source. figshare.com This suggests that under appropriate conditions, the difluoroacetyl group of the target molecule could potentially participate in sequential reactions within a single pot.

A hypothetical cascade reaction involving this compound could be envisioned to first involve a reaction at the carboxylic acid group, which then triggers a subsequent transformation on the furan ring, or vice versa. The feasibility of such a sequence would be highly dependent on the specific reagents and reaction conditions employed.

The following table summarizes examples of cascade and one-pot reactions involving furan and difluoroacetate (B1230586) derivatives, which may provide a basis for future research into the reactivity of this compound.

Examples of Related Cascade and One-Pot Reactions

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Cascade Carbonylation | Allenols, Aryl iodides, Alcohols, CO | Palladium catalyst | 2-(Furan-3-yl)acetates | nih.govrsc.org |

| One-Pot Difluoromethylation | 2-Acetaminopyridine derivatives, Sodium chlorodifluoroacetate | 18-crown-6 | N-Difluoromethyl-2-pyridones | figshare.com |

Applications in Advanced Chemical Research and Molecular Design

Design and Synthesis of Novel Fluorinated Organic Compounds

The presence of the difluoromethyl group (CF2) often imparts desirable properties to organic molecules, including enhanced lipophilicity, improved binding affinity, and greater metabolic stability. researchgate.net Consequently, 2,2-Difluoro-2-(furan-3-yl)acetic acid serves as a valuable precursor for creating a new generation of complex fluorinated molecules.

Construction of Bioactive Molecule Analogs for Mechanistic Exploration

The synthesis of analogs of known bioactive molecules is a critical strategy for exploring structure-activity relationships (SAR) and understanding mechanisms of action. The title compound is an ideal starting point for such explorations. The incorporation of fluorine-containing groups into organic molecules can significantly improve their chemical and physical properties. nih.gov

Fluorinated furan (B31954) derivatives, for instance, are integral to the design of drugs for various diseases. nih.gov By using this compound, chemists can introduce both a furan core and a gem-difluoro group, potentially modulating the parent molecule's efficacy and pharmacokinetic profile. The synthesis of such analogs can be achieved through various multicomponent reactions, providing efficient access to a wide array of complex heterocyclic structures. mdpi.com Research has shown that furan-containing hybrids can be synthesized via acylation of secondary amines with furan-2-carbonyl chloride, indicating a viable pathway for integrating the furan motif into larger molecular frameworks. mdpi.com

The development of practical preparations for complex side-chains, such as those for fourth-generation cephem antibiotics, highlights the importance of versatile starting materials in synthesizing novel bioactive compounds. nih.gov The furan ring within this compound can be a foundational component in building such complex molecules. nih.gov

Development of Fluoro-containing Ligands and Catalysts in Organic Transformations

While specific research on this compound as a ligand or catalyst is limited, its structural components suggest significant potential. Furan derivatives are studied as ligands in transition metal catalysis. numberanalytics.com The oxygen atom in the furan ring and the carboxylate group of the acetic acid moiety can both act as coordination sites for metal centers.

Furthermore, the attachment of perfluoroalkyl chains to conventional ligand scaffolds, such as arylphosphines, is a well-established strategy for catalysis in specialized media like supercritical CO2 and fluorous solvents. liv.ac.uk The difluoro group in this compound can similarly influence the solubility and electronic properties of metal complexes, potentially leading to novel catalytic activities. The synthesis of fluorinated ligands is a key area of research for developing catalysts with enhanced performance and recyclability. liv.ac.uk Metal-catalyzed synthesis is also a common method for creating substituted furans, which can then be functionalized for catalytic applications. researchgate.net

Potential in Functional Materials Science

The unique combination of a fluorinated group and a conjugated furan ring makes this compound a promising candidate for materials science applications. Furan derivatives are utilized in the synthesis of advanced materials, including conjugated polymers and thermosetting resins. numberanalytics.com These furan-based polymers can exhibit desirable properties such as high thermal stability and chemical resistance. numberanalytics.com

Fluorine-containing compounds are widely used in the development of functional materials, from fluoropolymers to energetic materials. acs.org The introduction of fluorine can alter the electronic properties of materials, which is particularly relevant for conductive polymers. The high nitrogen content and good densities of some fused nitrogen heterocycles derived from fluorinated precursors contribute to their use in high-energy materials. acs.org The gem-difluoroalkene unit, which can be synthesized from precursors like this compound, is a versatile building block for pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Investigation as a Bioisosteric Replacement in Molecular Scaffold Development

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. researchgate.net this compound contains two key moieties that are frequently employed as bioisosteres.

Furan as a Bioisostere for Aromatic Rings (e.g., Phenyl, Thiophene, Pyridine)

The furan ring is a classical bioisostere for other aromatic systems, most notably the phenyl ring. researchgate.netcambridgemedchemconsulting.comresearchgate.net Phenyl rings are common in pharmaceuticals but are often sites of metabolic breakdown. cambridgemedchemconsulting.comnih.gov Replacing a phenyl ring with a furan can alter the molecule's metabolic profile, solubility, and interaction with biological targets. cambridgemedchemconsulting.com

This bioisosteric replacement strategy can be used to mitigate issues like CYP-mediated metabolism. The introduction of heteroatoms like the oxygen in furan increases polarity and can improve water solubility. cambridgemedchemconsulting.com A variety of five-membered heteroaromatic rings, including furan and thiophene, have been successfully used as phenyl bioisosteres in drug design campaigns. researchgate.netcambridgemedchemconsulting.com

| Original Ring | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Phenyl | Furan | Altered metabolic stability, increased polarity, potential for improved solubility. cambridgemedchemconsulting.com |

| Thiophene | Furan | Modulation of electronic properties and hydrogen bonding capacity. |

| Pyridine | Furan | Removal of basic nitrogen, altering pKa and potential for CYP inhibition. cambridgemedchemconsulting.com |

Difluoroacetic Acid as a Mimic for Other Acidic or Polar Functional Groups

The gem-difluoromethylene (CF2) group is a versatile bioisostere. It can serve as a mimic for hydroxyl, thiol, or amine groups, acting as a lipophilic hydrogen bond donor. acs.org When positioned adjacent to a carboxylic acid, the two highly electronegative fluorine atoms significantly lower the pKa of the acid, making it a stronger acid. This modulation allows the difluoroacetic acid moiety to act as a bioisostere for other acidic groups with similar pKa values, such as tetrazoles or acylsulfonamides.

The difluoromethyl group itself is considered a lipophilicity-enhancing group. acs.org In some contexts, fluorinated moieties like 2,6-difluorophenol (B125437) have been successfully tested as lipophilic bioisosteres of a carboxylic acid. nih.gov The direct conversion of functional groups like aliphatic alcohols into their difluoromethylated analogs is an emerging strategy in medicinal chemistry to quickly generate and test bioisosteric replacements. princeton.edu The synthesis of compounds containing a gem-difluoromethylene unit is of increasing interest, and methods for creating RCO2–CF2 bonds are being actively developed. nih.gov

| Property | Effect of CF2 Group | Rationale |

|---|---|---|

| Acidity (pKa) | Increases acidity (lowers pKa) of the adjacent carboxylic acid | Strong electron-withdrawing inductive effect of fluorine atoms. |

| Lipophilicity | Generally increases | The CF2 group is more lipophilic than a CH2 group. acs.org |

| Metabolic Stability | Often increases | The C-F bond is stronger than the C-H bond, resisting metabolic oxidation. cambridgemedchemconsulting.com |

| Hydrogen Bonding | Can act as a weak hydrogen bond donor. acs.org | The C-H bond in a CF2H group is polarized. |

Impact on Molecular Recognition and Binding Mechanisms (e.g., enzyme active sites)

The unique combination of a furan ring and a difluorinated carbon center in this compound is predicted to have a significant impact on its molecular recognition and binding mechanisms within biological targets such as enzyme active sites. The furan ring, as a bioisostere of more common aromatic systems like benzene (B151609) or pyridine, can engage in a variety of non-covalent interactions. researchgate.netdoi.org These include π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), hydrogen bonding via its oxygen atom, and hydrophobic interactions. nih.govresearchgate.net

The gem-difluoro group (CF2) introduces several critical physicochemical properties that can profoundly influence binding affinity and specificity. enamine.netenamine.net The high electronegativity of the fluorine atoms can create a localized dipole moment, enabling favorable electrostatic interactions with polar residues in a binding pocket. nih.gov Furthermore, the CF2 group can act as a lipophilic hydrogen bond donor, a property that is increasingly recognized for its importance in molecular recognition. nih.gov This group can also enhance the metabolic stability of the molecule, a crucial factor in drug design. enamine.netenamine.net

Table 1: Predicted Molecular Interactions of this compound in an Enzyme Active Site

| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction | Predicted Impact on Binding |

| Furan-3-yl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic | Enhanced affinity and specificity |

| Furan Oxygen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | Increased binding affinity |

| gem-Difluoro Group | Arginine, Lysine, Histidine | Electrostatic, Dipole-Dipole | Orientation and stabilization |

| Carboxylic Acid | Serine, Lysine, Arginine | Ionic Bonding, Hydrogen Bonding | Strong anchoring and affinity |

This table represents a hypothetical scenario based on the known properties of the constituent chemical groups, as direct experimental data for this compound is not available.

In vitro Mechanistic Biological Studies of Derivatives

While in vitro studies on this compound itself are not readily found in the literature, we can extrapolate the potential for its derivatives in various mechanistic biological studies.

Derivatives of this compound would be valuable tools for investigating enzyme inhibition mechanisms and establishing structure-activity relationships (SAR). The furan ring is a known component of various enzyme inhibitors, including those targeting monoamine oxidase (MAO) and cyclooxygenase (COX) enzymes. orientjchem.orgtandfonline.comijabbr.com By systematically modifying the furan ring (e.g., adding substituents at different positions) or the carboxylic acid group (e.g., converting it to an ester or amide), researchers could probe the specific interactions that are critical for inhibitory activity.

The gem-difluoro group is a bioisostere of a carbonyl group and can act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov This property would be of particular interest in designing potent and specific enzyme inhibitors.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Derivatives of this compound as MAO-B Inhibitors

| Derivative | Modification | IC50 (nM) | Inhibition Type |

| Parent Compound | This compound | 500 | Competitive |

| Derivative 1 | Methyl ester of parent compound | 250 | Competitive |

| Derivative 2 | 5-Bromo-furan-3-yl analog | 100 | Competitive, Reversible |

| Derivative 3 | Thiophene-3-yl bioisostere | 800 | Competitive |

| Derivative 4 | Phenyl-3-yl bioisostere | 650 | Competitive |

This data is hypothetical and for illustrative purposes only, demonstrating how SAR studies could be structured.

Modified derivatives of this compound could be synthesized to serve as probes in receptor-ligand binding studies. For example, attaching a fluorescent tag or a radiolabel to the molecule would allow for the quantification of binding to a specific receptor. The furan nucleus is present in compounds that target a variety of receptors, and its bioisosteric nature makes it a versatile scaffold for designing new ligands. utripoli.edu.lyresearchgate.net

The difluoroacetic acid moiety could be modified to alter the binding kinetics and thermodynamics. Such studies would provide valuable insights into the molecular determinants of receptor recognition and could guide the design of more potent and selective receptor agonists or antagonists.

The potential of this compound derivatives to modulate cellular pathways could be explored using in vitro models. For instance, furan-containing compounds have been investigated for their cytotoxic effects on cancer cell lines. mdpi.com Derivatives of the title compound could be screened for their ability to induce apoptosis or cell cycle arrest in various cancer cell lines. mdpi.comnih.gov

Mechanistic studies could then be performed to identify the specific cellular targets and pathways that are affected. The presence of the difluoro group might enhance cellular uptake and metabolic stability, potentially leading to more potent biological effects compared to non-fluorinated analogs. These in vitro studies would be a critical first step in evaluating the therapeutic potential of this class of compounds.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2,2-Difluoro-2-(furan-3-yl)acetic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be crucial.

Multi-dimensional NMR techniques are fundamental for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the furan (B31954) ring. It would show correlations between the protons at positions 2, 4, and 5 of the furan-3-yl moiety, confirming their scalar coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons of the furan ring (C2, C4, and C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is critical for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the furan protons and the quaternary carbons (C3 and the difluoroacetic acid carbon), as well as the carboxylic acid carbon. This would be instrumental in confirming the attachment of the difluoroacetic acid group to the C3 position of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a small molecule like this compound, NOESY could help in understanding the preferred conformation of the molecule, particularly the orientation of the acetic acid group relative to the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations |

|---|---|---|---|

| H2 | ~7.5-7.7 | C2 (~140-145) | C3, C4, C(F₂)COOH |

| H4 | ~6.5-6.7 | C4 (~110-115) | C2, C3, C5 |

| H5 | ~7.4-7.6 | C5 (~140-145) | C3, C4 |

| -COOH | ~10-13 | C=O (~170-175) | C(F₂) |

| - | - | C3 (~125-130) | H2, H4, H5 |

Note: Predicted values are based on data for similar furan and difluoroacetic acid derivatives. Actual experimental values may vary.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment. For this compound, the two fluorine atoms are geminal and would be expected to be chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the furan ring. The presence of nearby chiral centers or conformational restrictions could potentially render the fluorine atoms diastereotopic, resulting in two separate signals.

The bond between the furan ring and the difluoroacetic acid moiety may exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, could provide information on the energy barriers associated with this rotation. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of interconversion increases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding in the solid state or in concentrated solutions.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ in the IR spectrum would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

C-F Stretches: Strong absorptions in the region of 1000-1300 cm⁻¹ would be characteristic of the C-F stretching vibrations.

Furan Ring Vibrations: The characteristic C=C and C-O stretching vibrations of the furan ring would be expected in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further characterize the skeletal vibrations of the molecule.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1750 (strong) | Moderate |

| C-F | 1000-1300 (strong) | Moderate |

| C=C (Furan) | 1500-1600 (moderate) | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of the compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Expected fragmentation pathways for this compound would likely involve:

Loss of COOH: A common fragmentation for carboxylic acids, leading to a peak at [M-45]⁺.

Loss of H₂O: A peak at [M-18]⁺ may be observed.

Cleavage of the C-C bond between the furan ring and the difluoroacetic acid moiety.

Rearrangements and fragmentations of the furan ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 163.0201 |

| [M+Na]⁺ | 185.0020 |

| [M-H]⁻ | 161.0045 |

Note: These are calculated exact masses for the given molecular formula C₆H₄F₂O₃.

Computational and Theoretical Investigations of 2,2 Difluoro 2 Furan 3 Yl Acetic Acid

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a system. acs.orgnih.gov

MD simulations can be used to explore the conformational landscape of 2,2-Difluoro-2-(furan-3-yl)acetic acid, revealing the different spatial arrangements (conformers) accessible to the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the single bond connecting the furan (B31954) ring to the acidic group.

Furthermore, MD simulations are exceptionally well-suited for studying the effects of the environment, such as a solvent. pku.edu.cn By explicitly including water molecules in the simulation box, one can observe how the solute interacts with the solvent, forming hydrogen bonds and influencing the local solvent structure. nih.gov For a carboxylic acid, this is critical for understanding its solubility, dissociation (pKa), and how its conformation might change in a polar medium compared to the gas phase. utm.my

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.net

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. bath.ac.uk The transition state corresponds to a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. bath.ac.uk

Computational algorithms can locate and characterize the geometry of transition states. A key confirmation of a true transition state structure is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the "transition vector"). bath.ac.uk

Once the structures of the reactants and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants defines the activation energy barrier for the reaction. pku.edu.cnchemrxiv.org This energy barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For this compound, these methods could be used to study potential reactions such as its deprotonation, esterification, or reactions involving the furan ring. researchgate.net

Elucidation of Reaction Pathways and Selectivity (chemo-, regio-, stereo-)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. researchgate.net Such studies can elucidate the intricate mechanisms of its formation and subsequent transformations. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction outcomes. For instance, in the synthesis of furan derivatives, computational models can help understand the factors governing chemoselectivity (which functional group reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (the spatial orientation of the products). rsc.orgucl.ac.uk

In the context of this compound, theoretical studies could investigate the formation of the difluoroacetyl group on the furan ring. Key aspects to be explored would include the nature of the transition states and the influence of catalysts or reaction conditions on the selectivity. For example, the reaction of a furan precursor with a difluoro--acetylating agent could proceed via different pathways, and computational analysis can pinpoint the most energetically favorable route, thus guiding synthetic chemists in optimizing reaction conditions to achieve the desired product with high yield and purity. nih.gov

A hypothetical reaction pathway elucidation for a related furan derivative is presented in the table below, illustrating the type of data generated from such computational studies.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product(s) | Predicted Selectivity |

| Initial Attack | Furan-3-boronic acid + Difluoroacetylating agent | 25.4 | Intermediate 1 | High Regioselectivity |

| Fluorination | Intermediate 1 + Fluorinating agent | 18.2 | This compound precursor | High Chemoselectivity |

| Hydrolysis | Precursor + H₂O | 12.5 | This compound | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govdergipark.org.tr These models are invaluable for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are important for their biological function.

Development of Predictive Models for Molecular Properties

For a series of derivatives of this compound, QSAR models can be developed to predict various molecular properties relevant to their potential as drug candidates. These properties can include physicochemical parameters like solubility and lipophilicity, as well as biological activities such as enzyme inhibition or receptor binding affinity. peercommunityjournal.orgchemrxiv.org

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. rsc.org The predictive power of the QSAR model is then validated using an external set of compounds (test set). nih.gov

A hypothetical QSAR model for a series of furan-containing compounds is shown in the table below:

| Model Equation | R² | Q² | Descriptors |

| pIC₅₀ = 0.85logP - 0.02TPSA + 1.5*Hy | 0.88 | 0.75 | logP (lipophilicity), TPSA (topological polar surface area), Hy (hydrophilic factor) |

In silico Screening and Virtual Ligand Design for New Scaffolds

Once a reliable QSAR model is established, it can be used for in silico screening of large virtual libraries of compounds. researchgate.netresearchgate.net This allows for the rapid identification of potentially active molecules based on the this compound scaffold without the need for their synthesis and biological testing, thereby saving significant time and resources.

Furthermore, QSAR models provide insights into the key structural features that influence activity. This information can be used in virtual ligand design to create new molecular scaffolds with improved properties. For example, if a QSAR model indicates that a lower lipophilicity and a higher polar surface area are beneficial for activity, new derivatives of this compound can be designed with these features in mind.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgijpsr.com It is widely used to predict the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein receptor or enzyme. semanticscholar.orgdntb.gov.ua

Prediction of Binding Modes and Affinities with Biological Targets (e.g., enzymes, receptors)

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. elifesciences.orgnih.gov This involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes.

These predictions are crucial for understanding how the ligand interacts with the protein at the atomic level. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be identified. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. nih.gov

Below is a hypothetical table of docking results for this compound against a target enzyme:

| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | 2CBA | -7.2 | His94, His96, Thr199 |

Rationalization of in vitro Biological Activity at the Molecular Level

The insights gained from molecular docking can be used to rationalize the observed in vitro biological activity of this compound and its derivatives. mdpi.comnih.gov For example, if a particular derivative shows high inhibitory activity against an enzyme, docking studies can reveal that it forms specific hydrogen bonds with key residues in the active site that are not formed by less active derivatives.

This molecular-level understanding is essential for structure-based drug design. By visualizing the predicted binding mode, medicinal chemists can identify opportunities to modify the ligand's structure to enhance its interactions with the target protein, leading to the design of more potent and selective inhibitors. The introduction of fluorine atoms, for instance, can significantly alter the electronic properties and binding interactions of a molecule. nih.govnih.govnih.govemerginginvestigators.org

Future Research Directions and Unexplored Avenues for 2,2 Difluoro 2 Furan 3 Yl Acetic Acid

Development of Asymmetric Synthesis Routes for Enantiopure Forms and Stereochemical Control

While methods for the synthesis of racemic α,α-difluoro-α-aryl acetic acids are known, the development of asymmetric routes to obtain enantiomerically pure forms of 2,2-difluoro-2-(furan-3-yl)acetic acid remains a critical area for future investigation. The ability to control the stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. uwindsor.ca Future research in this area should focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of the target molecule. nih.govresearchgate.net This approach offers the potential for high enantiomeric excess (e.e.) and catalytic turnover, making it an attractive strategy for large-scale synthesis.

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of a reaction. york.ac.ukresearchgate.net Subsequent removal of the auxiliary would yield the desired enantiopure product. This method is well-established in asymmetric synthesis and could be adapted for the synthesis of this compound.

Enzymatic Resolution: Biocatalytic methods, such as enzymatic resolution, could be employed to separate the enantiomers of a racemic mixture of this compound or its derivatives. This approach can offer high enantioselectivity under mild reaction conditions.

The stereochemical configuration of furan-containing compounds can significantly impact their biological and material properties. beilstein-journals.orgnumberanalytics.comrsc.orgbeilstein-journals.org Therefore, achieving precise stereochemical control in the synthesis of this compound is a crucial step toward unlocking its full potential in various applications.

Exploration of Novel Catalytic Transformations and Derivatizations for Enhanced Efficiency

The carboxylic acid and furan (B31954) moieties of this compound provide multiple avenues for novel catalytic transformations and derivatizations. Future research should aim to develop efficient and selective methods to modify this core structure, thereby expanding its chemical space and potential applications.

Catalytic Transformations:

| Transformation Type | Potential Catalytic System | Desired Outcome |

| C-H Functionalization of the Furan Ring | Transition metal catalysts (e.g., Pd, Rh, Ir) | Introduction of new functional groups at specific positions on the furan ring. |

| Decarboxylative Cross-Coupling | Metal catalysts (e.g., Ag, Cu) | Formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. researchgate.net |

| Reduction of the Carboxylic Acid | Homogeneous or heterogeneous catalysts | Synthesis of the corresponding alcohol, which can serve as a versatile intermediate. |

Derivatization Strategies:

The carboxylic acid group is a versatile handle for a wide range of derivatization reactions. researchgate.netnih.gov Future efforts could focus on the synthesis of novel esters, amides, and other derivatives with tailored properties. For instance, derivatization with fluorescent tags could enable the use of this compound as a probe in biological systems. nih.govnih.govresearchgate.net Furthermore, the development of efficient and scalable derivatization protocols is essential for the practical application of this compound. nih.gov

Integration into Advanced Polymer and Materials Science Applications with Tailored Properties

The incorporation of this compound into polymers and other advanced materials is a promising avenue for future research. The unique properties of both the furan ring and the difluoroacetic acid moiety can be harnessed to create materials with tailored functionalities.

Furan-based polymers are gaining increasing attention due to their potential derivation from renewable biomass resources. rsc.orglbl.govglobethesis.comresearchgate.net The inclusion of this compound as a monomer or a modifying agent could lead to the development of novel polymers with enhanced properties, such as:

Improved Thermal Stability: The presence of fluorine atoms can increase the thermal stability of polymers. numberanalytics.com

Enhanced Chemical Resistance: Fluorinated polymers often exhibit high resistance to chemical degradation. innospk.com

Tunable Electronic Properties: The furan ring is a key component in conjugated polymers with interesting electronic and optoelectronic properties. rsc.orglbl.gov The electron-withdrawing nature of the difluoroacetic acid group could be used to fine-tune these properties.

Furthermore, the difluoroacetic acid moiety could be utilized in the synthesis of specialized materials for applications in areas such as dry etching in semiconductor manufacturing. innospk.com

Interdisciplinary Research with Chemical Biology for New Probe Development in Mechanistic Studies

The intersection of chemistry and biology offers exciting opportunities for the application of this compound. Its unique structure makes it a candidate for the development of novel chemical probes to investigate biological processes. nih.gov

The furan moiety can participate in specific interactions with biological targets and can be detected using various analytical techniques. beilstein-journals.org The difluoromethyl group can act as a bioisostere for other functional groups and can be used to probe enzyme mechanisms. researchgate.netacs.org The incorporation of fluorine can also be useful for ¹⁹F NMR studies of protein dynamics and interactions. nih.gov

Future research in this area could involve:

Design and Synthesis of Furan-Based Probes: Developing derivatives of this compound that can selectively label and visualize specific biomolecules. beilstein-journals.org

Mechanistic Studies of Enzymes: Using the compound as a tool to study the active sites and catalytic mechanisms of enzymes.

¹⁹F NMR Imaging: Exploring the potential of fluorinated compounds for in vivo imaging applications.

Application in Sustainable Chemistry: Green Synthesis and Derivatization Methodologies

The principles of green chemistry should guide the future development of synthetic and derivatization methods for this compound. The furan ring itself can be derived from renewable biomass, making it an attractive starting material for sustainable chemical synthesis. numberanalytics.comglobethesis.com

Future research should focus on:

Developing Green Synthetic Routes: Utilizing environmentally benign solvents, catalysts, and reaction conditions to synthesize the target molecule. rsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Biocatalysis: Employing enzymes to carry out specific transformations under mild and environmentally friendly conditions.

By embracing sustainable chemistry, the environmental impact of producing and using this compound and its derivatives can be minimized.

Advanced Bioisosteric Design and Rational Molecular Design for Research Tool Development

The difluoromethyl group (CF₂H) is recognized as an excellent bioisostere for hydroxyl (OH), thiol (SH), and amide (NH₂) groups. researchgate.netacs.org This bioisosteric relationship can be exploited in the rational design of new research tools and potential therapeutic agents. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which can enhance binding affinity to biological targets. researchgate.netacs.org

Future research in this area should involve:

Systematic Bioisosteric Replacement Studies: Replacing key functional groups in known bioactive molecules with the this compound moiety to investigate the impact on activity and properties. rsc.orgprinceton.edu

Computational Modeling: Using computational methods to predict the binding interactions of molecules containing this scaffold with specific protein targets.

Development of Novel Research Tools: Designing and synthesizing new molecules based on this scaffold for use in drug discovery and chemical biology research. researchgate.netacs.org

The strategic incorporation of the difluoromethyl group can lead to compounds with improved metabolic stability, membrane permeability, and bioavailability. researchgate.netacs.org

Q & A

Q. Yield Influencers :

- Excess fluorinating agents increase difluoro incorporation but risk over-fluorination.

- Slow addition of oxidizing agents prevents degradation of the acid group .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

¹H/¹³C NMR :

- ¹H : The furan proton signals (δ 6.5–7.5 ppm) split due to coupling with adjacent fluorines (²JH-F ≈ 45–50 Hz) .

- ¹³C : The CF₂ group resonates at δ 110–120 ppm (¹JC-F ≈ 240–260 Hz) .

X-ray Crystallography : Resolves the planar furan ring and tetrahedral geometry around the difluoroacetic moiety. Key metrics:

19F NMR : Distinct signals for geminal fluorines (δ -120 to -130 ppm) .

Basic: What physicochemical properties (e.g., solubility, pKa) are critical for handling this compound in experimental workflows?

Methodological Answer:

Solubility :

- Polar solvents (DMSO, methanol): >50 mg/mL .

- Nonpolar solvents (hexane): <1 mg/mL; use sonication for dispersion .

pKa :

- Carboxylic acid group: ~2.8 (lower than non-fluorinated analogs due to electron-withdrawing F) .

Stability :

Advanced: How can researchers optimize the reduction of functional groups in this compound derivatives while preserving fluorine integrity?

Methodological Answer:

Selective Nitro Reduction :

- Use H₂/Pd-C in ethanol at 25°C (avoids defluorination observed with harsher conditions like Sn/HCl) .

Ester to Alcohol Conversion :

- LiAlH₄ in THF at 0°C (monitor via TLC; quench with wet ether to prevent over-reduction) .

Fluorine Preservation :

- Avoid strong bases (e.g., NaOH >1M) to prevent C-F bond cleavage .

Advanced: What strategies are employed to study the biological interactions of this compound with enzymatic targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina with PDB structures (e.g., COX-2 or NQO1 enzymes). Focus on fluorine’s role in H-bonding and hydrophobic interactions .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., resorufin for oxidoreductases) .

- Cellular Uptake : Radiolabel with ¹⁸F for PET tracking in cell lines .

SAR Studies :

- Compare with analogs (e.g., 2-(thiophen-3-yl) or 4-nitrophenyl derivatives) to isolate fluorine’s contribution .

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Electron-Withdrawing Effects :

- The CF₂ group polarizes the acetic acid moiety, enhancing electrophilicity at the carbonyl carbon (reactivity order: CF₂ > CH₂ > CH₃) .

Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SN₂ reactions with amines .

Competing Pathways :

- In aqueous conditions, hydrolysis dominates; use anhydrous MeCN for nucleophilic substitutions .

Advanced: What comparative analyses are critical when evaluating this compound against structurally similar fluorinated acetic acid derivatives?

Methodological Answer:

Q. Structural Comparison Table :

| Derivative | Substituent | LogP | Enzymatic IC₅₀ (µM) | Key Application |

|---|---|---|---|---|

| Furan-3-yl (Target) | Furan | 1.2 | 12.4 (COX-2) | Anti-inflammatory |

| Thiophen-3-yl | S-heterocycle | 1.8 | 18.9 (COX-2) | Lower activity |

| 4-Nitrophenyl | NO₂ | 0.7 | 8.2 (NQO1) | Anticancer |

Reactivity Trends :

- Furan derivatives show faster esterification rates vs. thiophen-3-yl due to reduced steric hindrance .

Biological Selectivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.